2-Furancarbodithioic acid, methyl ester
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Overview
Description
2-Furancarbodithioic acid, methyl ester is an organic compound with the molecular formula C6H6O2S. It is also known by other names such as methyl 2-thiofuroate and S-methyl 2-furancarbothioate . This compound is characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a carbodithioic acid ester group. The presence of sulfur in its structure makes it a unique compound with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarbodithioic acid, methyl ester typically involves the reaction of furan derivatives with sulfur-containing reagents. One common method is the esterification of 2-furancarboxylic acid with methanethiol in the presence of a catalyst. The reaction conditions often require an acidic or basic environment to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Furancarbodithioic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of furan derivatives with different functional groups .
Scientific Research Applications
2-Furancarbodithioic acid, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Furancarbodithioic acid, methyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include oxidative stress response and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxylic acid: A precursor in the synthesis of 2-Furancarbodithioic acid, methyl ester.
Methyl 2-thiofuroate: Another name for the compound, highlighting its ester functional group.
S-Methyl 2-furancarbothioate: Emphasizes the sulfur-containing group in the compound.
Uniqueness
This compound is unique due to its sulfur-containing ester group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
35972-85-1 |
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Molecular Formula |
C6H6OS2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
methyl furan-2-carbodithioate |
InChI |
InChI=1S/C6H6OS2/c1-9-6(8)5-3-2-4-7-5/h2-4H,1H3 |
InChI Key |
VVUHENBZWKSXCS-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)C1=CC=CO1 |
Origin of Product |
United States |
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